Cas no 852445-83-1 ((1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid)
(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid Chemical and Physical Properties
Names and Identifiers
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- (1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold
- Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I)
- (1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium-2-yl) gold chloride
- [1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]-chlorogold
- 1,3-Bis(2,6-di-isopropylphenyl)imidazol-2-ylidene gold(I) chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene gold(I)chloride
- Ipr AuCl
- (1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid
- [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chlorogold (ACI)
- (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)gold(I) chloride
- [1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene](chloro)gold
- [1,3-Bis(2,6-diisopropylphenyl)-2-imidazolylidene]chlorogold
- [1,3-Bis(diisopropylphenyl)-2-imidazolylidene]chlorogold
- Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold
- IPrAuCl
- {1,3-Bis[2,6-di(propan-2-yl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene}(chloro)gold
- AuCl(IPr)
- 1,3-Bis(2,6-di-isopropylphenyl)imidazol-2-ylidenegold(I) chloride, 95%
- DTXSID80693479
- 1,3-Bis(2,6-di-isopropylphenyl)iMidazol-2-ylidene gold(I) chloride,
- [1,3-BIS(2,6-DIISOPROPYLPHENYL)IMIDAZOL-2-YLIDENE](CHLORO)GOLD
- 852445-83-1
- AKOS015951030
- 1,3-BIS(2,6-DI-ISOPROPYLPHENYL)IMIDAZOL-2-YLIDENEGOLD(I)CHLORIDE
-
- MDL: MFCD09839143
- Inchi: 1S/C27H36N2.Au.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,1-8H3;;1H/q;+1;/p-1
- InChI Key: CNJQLSINQGKZAW-UHFFFAOYSA-M
- SMILES: Cl[Au]=C1N(C2C(C(C)C)=CC=CC=2C(C)C)C=CN1C1C(C(C)C)=CC=CC=1C(C)C |^1:1|
Computed Properties
- Exact Mass: 620.223
- Monoisotopic Mass: 620.223
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 31
- Rotatable Bond Count: 6
- Complexity: 559
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 6.5A^2
Experimental Properties
- Color/Form: Not available
- Melting Point: 298 °C
- Stability/Shelf Life: store cold
(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37
-
Hazardous Material Identification:
- Storage Condition:0-10°C
(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600008-1g |
(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid |
852445-83-1 | 95% | 1g |
¥1579.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600008-250mg |
(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid |
852445-83-1 | 95% | 250mg |
¥439.0 | 2024-07-19 | |
| Chemenu | CM103053-5g |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]-chlorogold |
852445-83-1 | 95% | 5g |
$626 | 2021-08-06 | |
| Alichem | A069004981-1g |
(1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold |
852445-83-1 | 95% | 1g |
$187.20 | 2023-08-31 | |
| BAI LING WEI Technology Co., Ltd. | 79-0200-250mg |
1,3-Bis(2,6-di-isopropylphenyl)imidazol-2-ylidenegold(I) chloride, 95% |
852445-83-1 | 95% | 250mg |
¥ 1380 | 2022-04-25 | |
| BAI LING WEI Technology Co., Ltd. | 79-0200-1g |
1,3-Bis(2,6-di-isopropylphenyl)imidazol-2-ylidenegold(I) chloride, 95% |
852445-83-1 | 95% | 1g |
¥ 4140 | 2022-04-25 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RP740-1g |
(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid |
852445-83-1 | 98% | 1g |
2497.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RP740-50mg |
(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid |
852445-83-1 | 98% | 50mg |
246.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RP740-200mg |
(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid |
852445-83-1 | 98% | 200mg |
712.0CNY | 2021-08-04 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C2405-200mg |
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) |
852445-83-1 | >98.0%(N) | 200mg |
¥490.00 | 2024-04-15 |
(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
1.2 Reagents: Gold, chloro[thiobis[methane]]- Solvents: Dichloromethane ; 3 h, 30 °C
Production Method 7
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
1.2 Reagents: Potassium carbonate Solvents: Water ; 10 min, 35 °C
Production Method 13
1.2 Reagents: Sodium acetate ; 50 min, 60 °C
Production Method 14
1.2 Reagents: Gold, chloro[thiobis[methane]]- Solvents: Dichloromethane ; overnight, rt
Production Method 15
1.2 Reagents: Potassium carbonate ; 1.5 h, rt
Production Method 16
Production Method 17
(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid Raw materials
- Aurate(1-), dichloro- (8CI,9CI)
- 1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazole;chlorosilver
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- Gold, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]hydroxy-
- 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-
- Chloro(dimethylsulfide)gold(I)
(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid Preparation Products
(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid Suppliers
(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on (1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid
Comprehensive Overview of (1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) Chloride (CAS No. 852445-83-1)
The compound (1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chloride, with CAS No. 852445-83-1, is a highly specialized organogold complex that has garnered significant attention in the fields of catalysis, materials science, and medicinal chemistry. This gold-based compound is part of the broader family of N-heterocyclic carbene (NHC) gold complexes, which are renowned for their stability and versatility in various chemical transformations. The presence of the diisopropylphenyl groups enhances the steric bulk around the gold center, making it particularly useful in selective catalytic reactions.
In recent years, the demand for gold(III) complexes has surged due to their unique electronic properties and applications in photocatalysis and electroluminescent materials. Researchers are increasingly exploring the potential of NHC-gold(III) compounds like 852445-83-1 in organic light-emitting diodes (OLEDs) and solar cell technologies. The compound's ability to facilitate C-H activation and cross-coupling reactions has also made it a valuable tool in synthetic organic chemistry.
One of the most frequently asked questions about (1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chloride revolves around its synthesis and handling. The compound is typically prepared through the reaction of gold(III) precursors with N-heterocyclic carbene ligands under inert conditions. Its stability in air and moisture is moderate, requiring storage in anhydrous solvents or under an inert atmosphere. This makes it a preferred choice for laboratories focusing on advanced catalytic systems.
The mechanistic studies of 852445-83-1 have revealed its efficacy in gold-catalyzed cyclization and arylation reactions. These reactions are pivotal in the synthesis of pharmaceutical intermediates and fine chemicals. For instance, the compound has been employed in the construction of heterocyclic frameworks, which are common motifs in drug discovery. Its low toxicity profile compared to other transition metal complexes further enhances its appeal for biomedical applications.
Another area of growing interest is the use of NHC-gold(III) complexes in nanotechnology. The compound 852445-83-1 has been investigated for its potential in gold nanoparticle synthesis, where it acts as a stabilizing agent. This application aligns with the broader trend of sustainable nanotechnology, as researchers seek eco-friendly methods to produce functional nanomaterials.
From a commercial perspective, the availability of (1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chloride is limited, with only a handful of suppliers offering it in small quantities. This scarcity has driven interest in alternative synthetic routes and derivatives that can mimic its properties. The compound's high cost is often justified by its exceptional performance in niche applications, such as asymmetric catalysis and materials engineering.
In conclusion, CAS No. 852445-83-1 represents a cutting-edge example of gold(III) chemistry with multifaceted applications. Its unique structural features and reactivity profile make it a subject of ongoing research, particularly in the realms of catalysis, materials science, and nanotechnology. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in the development of next-generation chemical technologies.
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